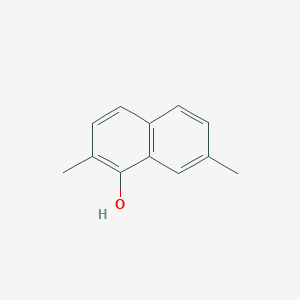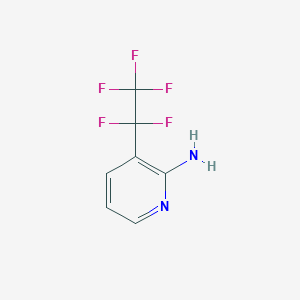
3-(Perfluoroethyl)pyridin-2-amine
Übersicht
Beschreibung
3-(Perfluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H5F5N2. It has a molecular weight of 212.12. It is also known as 3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest due to their unique physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 248.58 and a melting point of 127-128 degrees Celsius . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Oxidation and Reactivity
- Chemoselective Oxidation : 3-(Perfluoroethyl)pyridin-2-amine shows chemoselectivity in oxidation reactions. For example, tertiary amines can react with perfluoro cis-2,3-dialkyloxaziridines, leading to the formation of N-oxides in high yields. This process demonstrates both chemoselectivity and diastereoselectivity, particularly in the reaction of alkenyl substituted pyridines under varying solvent conditions (Arnone et al., 1998).
Coordination Chemistry and Metal Complexes
- Formation of Platinum Complexes : this compound can be involved in the formation of trans-platinum(II) complexes. These complexes, especially when ligands have long perfluorinated chains, may exhibit thermoactivatable properties. These properties are useful in studying the stability of such complexes in solution, their reactivity, and potential applications in areas like anticancer therapy (Cabrera et al., 2019).
Electrophilic Fluorination
- Selective Fluorination of Pyridines : There is significant interest in the site-selective fluorination of carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes. This compound could potentially be involved in reactions utilizing milder and safer methods for fluorination, which is critical for the development of compounds in medicinal research (Fier & Hartwig, 2013).
Synthesis and Applications
- Synthesis of Helical Silver(I) Coordination Polymers : Flexible unsymmetrical bis(pyridyl) ligands, which can include this compound, are used in the synthesis of helical silver(I) coordination polymers. These polymers are characterized by their unique structures and properties, such as alternating helical chains and luminescent emission, which have potential applications in materials science (Zhang et al., 2013).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
Pyrimidin-2-amines, like 3-(Perfluoroethyl)pyridin-2-amine, serve as a starting material for the production of fused heterocycles, including imidazo-derivatives that possess significant biological activities . These activities are similar to those of antiviral and immunosuppressive agents .
Result of Action
For instance, a specific compound, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Biochemische Analyse
Biochemical Properties
The exact biochemical properties of 3-(Perfluoroethyl)pyridin-2-amine are not well-known due to limited available research. It is known that pyridine derivatives can have significant biological activities, including acting as protein kinase inhibitors for cancer treatment .
Cellular Effects
The specific cellular effects of this compound are not well-documented in the literature. Pyridine derivatives have been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood due to limited research. Pyridine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Eigenschaften
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2/c8-6(9,7(10,11)12)4-2-1-3-14-5(4)13/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWGQQYGHPAZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




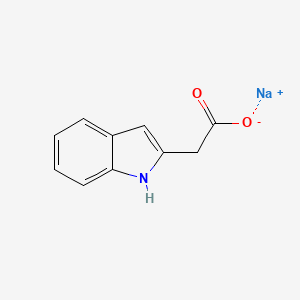
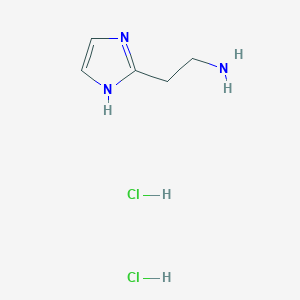

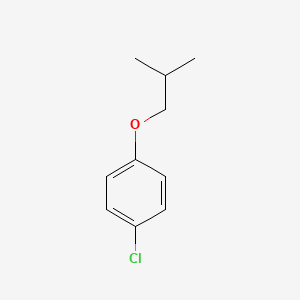
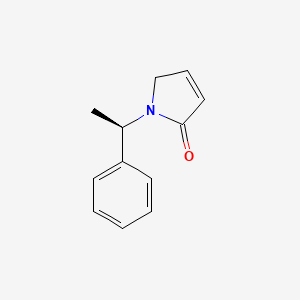
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3040219.png)
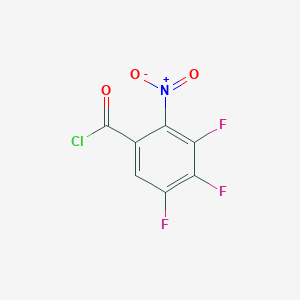
![2-{[5-(Trifluoromethyl)-2-pyridyl]thio}ethan-1-ol](/img/structure/B3040222.png)
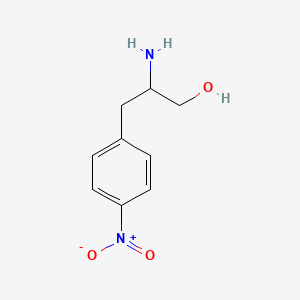

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)
![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)
